![molecular formula C20H24N2O3 B2575453 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole CAS No. 510723-47-4](/img/structure/B2575453.png)
1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole
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Description
1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole is a chemical compound with a molecular formula of C19H22N2O3. It is a benzimidazole derivative that has been extensively studied for its potential uses in various scientific research applications. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Scientific Research Applications
Chiral Synthesis and Desymmetrization
The desymmetrization of symmetric compounds is a powerful strategy in organic synthesis. It allows the creation of multiple chiral centers in a single step, leading to stereochemically complex molecules. In the case of 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole, its desymmetrization can yield chiral building blocks. Researchers have explored diastereotopic group differentiating reactions to achieve this . The compound’s inherent symmetry makes it an attractive starting point for creating diverse chiral molecules.
Tetrahydroisoquinoline Core Synthesis
The diastereomeric morpholinone derivative derived from this compound has been transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization. This classical method of synthesis leads to the tetrahydroisoquinoline core, which has applications in medicinal chemistry and natural product synthesis . The tetrahydroisoquinoline scaffold is prevalent in bioactive molecules and pharmaceuticals.
Acetal Formation and Protecting Group Chemistry
The ethoxyethyl groups in 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole can serve as acetal-forming moieties. Acetals are valuable protecting groups in organic synthesis, shielding sensitive functional groups during reactions. Researchers may utilize this compound as a precursor for acetal formation, enabling selective transformations .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-23-20(24-4-2)14-22-18-13-9-8-12-17(18)21-19(22)15-25-16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWERLBADCDHQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-2-(phenoxymethyl)benzimidazole |
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